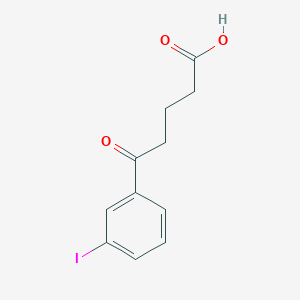

5-(3-Iodophenyl)-5-oxovaleric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-iodophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO3/c12-9-4-1-3-8(7-9)10(13)5-2-6-11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEGNNWBSIKJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645397 | |

| Record name | 5-(3-Iodophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-83-5 | |

| Record name | 3-Iodo-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Iodophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Substituted Phenyl Oxovaleric Acids Within Organic Synthesis

Substituted phenyl-oxovaleric acids are a class of organic compounds characterized by a phenyl ring and an oxovaleric acid moiety, with various functional groups attached to the phenyl ring. These molecules are valuable building blocks in organic synthesis, providing a scaffold that can be elaborated into more complex molecular architectures. The phenyl ring offers a site for numerous substitution reactions, while the carboxylic acid and ketone functionalities of the oxovaleric acid chain provide reactive handles for a wide range of chemical transformations.

The strategic placement of different substituents on the phenyl ring can profoundly influence the molecule's electronic properties, reactivity, and ultimately, the biological activity of its derivatives. For instance, the replacement of a phenyl ring with saturated bioisosteres, such as 2-oxabicyclo[2.1.1]hexanes, has been explored to enhance physicochemical properties like solubility and metabolic stability in bioactive compounds. nih.gov This highlights the importance of the substituted phenyl group as a key structural element in medicinal chemistry and materials science. nih.gov

Significance of Halogenated Organic Compounds in Advanced Chemical Transformations

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into organic molecules is a fundamental and crucial transformation in organic synthesis. numberanalytics.comjk-sci.comrsc.org Halogenated compounds are not only prevalent in a significant portion of pharmaceuticals and agrochemicals but also serve as versatile intermediates for creating more complex molecules. rsc.orgmt.com The presence of a halogen atom can impart unique properties to a compound, such as increased stability, higher biological activity, and altered reactivity. numberanalytics.com

The carbon-halogen bond strength varies depending on the halogen, with the carbon-iodine bond being the weakest. britannica.com This characteristic makes iodo-organic compounds, like 5-(3-Iodophenyl)-5-oxovaleric acid, particularly useful as intermediates. The iodine atom can act as a leaving group in various reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. mt.combritannica.com This reactivity is harnessed in numerous advanced chemical transformations, including cross-coupling reactions, which are powerful tools for constructing complex molecular frameworks.

Halogenation can be achieved through several methods, including electrophilic, nucleophilic, and radical pathways, depending on the nature of the organic substrate. numberanalytics.com For aromatic compounds, electrophilic substitution is a common route to introduce a halogen. mt.com The versatility of halogenated intermediates allows for subsequent reactions such as hydrolysis to alcohols, which can then be oxidized to ketones or acids, or elimination reactions to form double bonds. mt.com

Overview of Research Trajectories for 5 3 Iodophenyl 5 Oxovaleric Acid

5-(3-Iodophenyl)-5-oxovaleric acid, with its specific combination of a reactive iodine atom and a versatile oxovaleric acid chain, is a compound with significant potential in synthetic chemistry.

Physicochemical Properties:

| Property | Value |

| CAS Number | 898790-83-5 chemicalbook.com |

| Molecular Formula | C11H11IO3 chemicalbook.com |

| Molecular Weight | 318.11 g/mol chemicalbook.com |

| Predicted Boiling Point | 462.5±30.0 °C chemicalbook.com |

| Predicted Density | 1.699±0.06 g/cm3 chemicalbook.com |

| Predicted pKa | 4.59±0.10 chemicalbook.com |

This data is based on predicted values.

The strategic placement of the iodine atom at the meta-position of the phenyl ring influences the electronic environment of the molecule and provides a specific site for chemical modification. Research involving related structures suggests that the oxovaleric acid portion can participate in various reactions. For instance, diacyl peroxides derived from acids like 4-oxopentanoic acid have been used in manganese-catalyzed C-C coupling reactions to functionalize other molecules. acs.orgacs.org This indicates a potential synthetic utility for the valeric acid chain of this compound.

Furthermore, the ethyl ester derivative, ethyl 5-(3-iodophenyl)-5-oxovalerate, is also a known compound, suggesting that the carboxylic acid group can be readily modified to prevent its direct participation in certain reactions while the rest of the molecule is being manipulated. chemicalbook.com The existence of related iodinated and nitrated phenyl-oxovaleric acid derivatives underscores the interest in exploring how different substituents on the phenyl ring impact the properties and reactivity of this molecular scaffold. bldpharm.comnih.gov

Future research on this compound is likely to focus on its application as an intermediate in the synthesis of more complex molecules, potentially for pharmaceutical or materials science applications. The iodine atom serves as a key functional handle for introducing further complexity through cross-coupling reactions, while the oxovaleric acid chain offers multiple points for derivatization.

Synthetic Routes to this compound and its Analogs

The synthesis of this compound, a valuable building block in organic chemistry, can be achieved through various strategic approaches. These methods primarily focus on the construction of the core 5-oxovaleric acid structure and the subsequent introduction or formation of the 3-iodophenyl group.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule. For 5-(3-Iodophenyl)-5-oxovaleric acid, both proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy are employed to affirm its structural integrity.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy of this compound is utilized to identify the number and types of hydrogen atoms present in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide a complete picture of the proton framework.

The expected ¹H NMR spectrum would feature distinct signals corresponding to the aromatic protons on the iodophenyl ring and the aliphatic protons of the valeric acid chain. The protons on the aromatic ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic system and the electron-withdrawing nature of the iodine atom and the carbonyl group. The specific splitting pattern of these aromatic protons would confirm the 1,3-disubstitution pattern. The aliphatic protons of the valeric acid chain would resonate in the upfield region (typically δ 2.0-3.5 ppm). The methylene (B1212753) protons adjacent to the carbonyl group and the carboxylic acid group would be the most deshielded among the aliphatic protons. The multiplicity of these signals, governed by spin-spin coupling with neighboring protons, would further confirm the connectivity of the carbon chain.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.2 | t | 1H | Ar-H |

| ~8.0 | d | 1H | Ar-H |

| ~7.8 | d | 1H | Ar-H |

| ~7.3 | t | 1H | Ar-H |

| ~3.1 | t | 2H | -CH₂-C=O |

| ~2.4 | t | 2H | -CH₂-COOH |

Note: Predicted data is based on typical chemical shift values for similar functional groups and substitution patterns. Actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon (¹³C) NMR Spectroscopic Analysis

Carbon-¹³ NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the carbonyl carbon of the ketone and the carboxylic acid, which are typically found in the most downfield region (δ 170-200 ppm). The aromatic carbons will resonate in the region of δ 120-140 ppm, with the carbon atom bonded to the iodine showing a characteristic chemical shift. The aliphatic carbons of the valeric acid chain will appear in the upfield region (δ 20-40 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~198 | C=O (ketone) |

| ~178 | COOH |

| ~142 | Ar-C |

| ~138 | Ar-C |

| ~137 | Ar-C |

| ~131 | Ar-C |

| ~127 | Ar-C |

| ~95 | C-I |

| ~38 | -CH₂-C=O |

| ~33 | -CH₂-COOH |

Note: Predicted data is based on typical chemical shift values for similar functional groups and substitution patterns. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula. For this compound (C₁₁H₁₁IO₃), HRMS would be used to verify its exact mass. The analysis of the isotopic pattern, particularly the presence of the characteristic iodine isotope, would further corroborate the identity of the compound.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁IO₃ |

| Exact Mass | 317.9753 |

Note: The measured mass would be obtained from experimental data.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. They are widely used to assess the purity of synthesized compounds and to isolate them from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the purity assessment of non-volatile compounds like this compound. These methods utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC or UPLC method for the analysis of this compound would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The use of a gradient elution, where the composition of the mobile phase is changed over time, would likely be employed to ensure the efficient separation of the target compound from any potential impurities. A UV detector would be suitable for monitoring the elution, as the aromatic ring and carbonyl group in the molecule are strong chromophores. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Table 4: Illustrative HPLC/UPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, e.g., 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% B to 95% B over 10 minutes |

| Flow Rate | e.g., 0.4 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Retention Time | [Experimental value] |

Note: These are example parameters and would need to be optimized for the specific instrument and sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Keto-Acid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds within a sample. For keto-acids like this compound, which have low volatility due to the presence of the carboxylic acid group, direct analysis is challenging. Therefore, a derivatization step is typically required to convert the non-volatile acid into a more volatile form suitable for GC analysis. nih.govresearchgate.netnih.gov

Common derivatization strategies for keto-acids include methylation or silylation. researchgate.net For instance, the carboxylic acid can be converted into its corresponding methyl ester. researchgate.net Another approach involves reacting the keto-acid with o-phenylenediamine (B120857) to form a stable quinoxalinol derivative, which is then silylated (e.g., using trimethylsilyl (B98337) compounds) to increase volatility. nih.gov This derivatization not only facilitates the passage of the analyte through the GC column but also enhances detection sensitivity. nih.gov

Once the derivatized compound is introduced into the GC, it is separated from other components in the mixture based on its boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the derivatized molecule. The mass spectrometer detects the mass-to-charge ratio of the molecular ion of the derivatized this compound and its characteristic fragment ions, allowing for unambiguous identification and quantification. nih.gov

Table 1: GC-MS Analysis Parameters for Keto-Acids

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Derivatization | Chemical modification to increase volatility and thermal stability. | Essential for analysis. Methods include methylation of the carboxylic acid or formation of a silylated quinoxalinol derivative. nih.govresearchgate.net |

| GC Column | Typically a capillary column with a non-polar or medium-polarity stationary phase. | Separates the derivatized analyte from solvents and byproducts. |

| Ionization | Typically Electron Ionization (EI) at 70 eV. | Generates a reproducible fragmentation pattern for structural elucidation. |

| Detection | Mass analysis of the molecular ion and fragment ions. | Provides a unique mass spectrum for identification and confirmation of the iodo-phenyl-keto-valeric acid structure. |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. nih.gov It allows chemists to qualitatively observe the consumption of starting materials and the formation of the product over time.

The process involves spotting a small amount of the reaction mixture onto a TLC plate—a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel. Alongside the reaction mixture, the starting material(s) are also spotted for comparison. A "co-spot," containing both the reaction mixture and the starting material, is often used to help differentiate between spots with similar retention factors (Rƒ).

The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their polarity and affinity for the adsorbent. For a compound like this compound, which contains an aromatic ring, the spots can be easily visualized under a UV lamp. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The reaction is considered complete when the starting material spot is no longer visible. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. nih.govresearchgate.netrjpbcs.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of light against the wavenumber (cm⁻¹), revealing characteristic peaks that correspond to specific functional groups. For this compound, IR spectroscopy can confirm the presence of its key structural features: a carboxylic acid, an aromatic ketone, and a substituted benzene (B151609) ring. nih.govresearchgate.netrjpbcs.com

The spectrum of this compound would exhibit several distinct absorption bands:

Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. youtube.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., ~3030 cm⁻¹), while aliphatic C-H stretches from the valeric acid chain appear just below 3000 cm⁻¹. libretexts.orgpressbooks.pub

Carbonyl (C=O) Stretches: Two distinct C=O stretching absorptions would be observed. The carboxylic acid C=O stretch typically appears around 1725-1700 cm⁻¹. youtube.com The ketone C=O, being conjugated with the phenyl ring, absorbs at a lower frequency, generally in the 1685-1666 cm⁻¹ range. spectroscopyonline.comorgchemboulder.com This conjugation slightly weakens the double bond, shifting its absorption to a lower wavenumber. spectroscopyonline.compg.edu.pl

Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the benzene ring. libretexts.orgpressbooks.pub

C-I Stretch: The carbon-iodine bond vibration is expected to produce an absorption in the far-infrared region, typically below 600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong |

| Aromatic Ketone | C=O Stretch (Conjugated) | 1685 - 1666 | Strong |

| Aromatic Ring | C-H Stretch | ~3030 | Weak to Medium |

| Aliphatic Chain | C-H Stretch | <3000 | Medium to Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium, often multiple peaks |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a quantitative technique that determines the percentage by mass of each element (typically carbon, hydrogen, nitrogen, and sulfur) within a pure compound. researchgate.netrjpbcs.com For halogen-containing compounds, the percentage of the halogen can also be determined. This data is used to calculate the empirical formula of the substance—the simplest whole-number ratio of atoms in the molecule. youtube.comyoutube.com

For a synthesized sample of this compound, elemental analysis provides the ultimate confirmation of its atomic composition, verifying that the correct elements are present in the correct proportions. The experimentally determined percentages of carbon, hydrogen, and iodine are compared against the theoretical values calculated from the molecular formula, C₁₁H₁₁IO₃. researchgate.netrjpbcs.com A close match between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

The theoretical elemental composition is calculated as follows:

Molecular Formula: C₁₁H₁₁IO₃

Molar Mass: 318.11 g/mol

Calculation: (Total mass of element in formula / Molar mass of compound) x 100%

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 41.53% |

| Hydrogen | H | 1.008 | 3.49% |

| Iodine | I | 126.90 | 39.89% |

| Oxygen | O | 15.999 | 15.09% |

Computational Chemistry and Mechanistic Investigations

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in mapping the intricate steps of chemical reactions. This approach allows researchers to understand how a compound is formed or how it transforms under specific conditions.

To understand the synthesis or reactivity of 5-(3-Iodophenyl)-5-oxovaleric acid, computational chemists would typically model the reaction pathways. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. By calculating the energy barriers associated with these transition states, the most favorable reaction pathway can be determined. Such studies provide a theoretical foundation for optimizing reaction conditions to improve yields and minimize byproducts. However, no specific computational studies mapping the reaction pathways for the synthesis or transformation of this compound have been identified.

Many chemical reactions proceed through a series of short-lived intermediates. Quantum chemical modeling can calculate the energies and structures of these transient species, which are often difficult to detect experimentally. Understanding the role and stability of intermediates is key to a complete mechanistic picture. For this compound, this could involve modeling intermediates in its synthesis, for example, via Friedel-Crafts acylation or other synthetic routes. The scientific literature lacks specific computational research on the reaction intermediates involved in the formation of this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in In Vitro Contexts

In the context of drug discovery and development, molecular docking and dynamics simulations are essential for predicting how a molecule might interact with a biological target, such as a protein or enzyme. bldpharm.comchemicalbook.com These techniques are foundational to the rational design of new therapeutic agents. biorxiv.org

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target. nih.gov This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The results are often scored to estimate the binding affinity. Following docking, molecular dynamics (MD) simulations can be run to observe the behavior of the molecule-target complex over time, providing a more dynamic and realistic view of the interaction and helping to confirm the stability of the binding mode. nih.gov Despite the potential utility of this compound as a scaffold or fragment in drug design, no specific molecular docking or dynamics studies featuring this compound against any biological target are available in the public domain.

Insights gained from docking and dynamics simulations can guide the rational design of new, more potent derivatives. chemicalbook.combiorxiv.org By understanding how a parent molecule like this compound might bind to a target, chemists can propose modifications to its structure to enhance binding affinity and selectivity. This computational-driven approach accelerates the drug discovery process. The absence of initial docking studies for the parent compound means that no such derivative design based on its specific binding characteristics has been reported.

Despite a comprehensive search of available scientific literature, no specific information was found regarding the use of the chemical compound "this compound" as a synthetic intermediate in the precise medicinal chemistry research applications outlined in the user's request.

Furthermore, no literature was identified that details the role of this compound in combinatorial library synthesis for biological screening, specifically as a building block for peptidomimetic and cyclic compound libraries. There is also no available information on its utility in the research and development of specific therapeutic agent analogues.

Therefore, it is not possible to provide an article based on the requested outline and content inclusions, as the foundational scientific data linking "this compound" to these specific applications appears to be absent from the public scientific domain.

Future Directions and Emerging Research Opportunities

Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. Future research on the synthesis of 5-(3-Iodophenyl)-5-oxovaleric acid and related aryl ketoacids is expected to focus on green chemistry principles to enhance efficiency and reduce environmental impact. chemistryviews.orggoogle.com Traditional methods for producing aryl ketones or ketoacids, such as Friedel-Crafts acylation, often involve harsh conditions and stoichiometric reagents. mdpi.com Emerging sustainable alternatives include visible-light-induced photocatalysis, which can drive C-H oxidation reactions using air as a green oxidant and water as a solvent. chemistryviews.org This approach is both economical and environmentally friendly, often proceeding at room temperature. chemistryviews.org

Metal-free synthesis conditions are also gaining traction, utilizing visible light to generate aryl radicals from precursors like arylhydrazines for addition to alkenes. rsc.org Furthermore, electrochemical synthesis is a promising green alternative, where, for example, the anodic oxidation of aryl methyl ketones can directly yield α-keto acid methyl esters. mdpi.com Mechanochemistry, which uses mechanical force to drive reactions, presents another solvent-free or low-solvent avenue for the synthesis of ketones and their derivatives. nih.gov These methods align with the core principles of green chemistry by minimizing waste, avoiding hazardous reagents, and improving atom economy. chemistryviews.orgrsc.org

Table 1: Comparison of Green Synthesis Strategies for Aryl Ketoacids

| Strategy | Key Features | Potential Advantages | Relevant Findings |

|---|---|---|---|

| Visible-Light Photocatalysis | Uses light as an energy source, often with a photosensitizer like CeCl₃. | Mild reaction conditions (room temp), use of air as oxidant, water as a green solvent. chemistryviews.org | Has been used to convert aryl alkanes to aromatic ketones in moderate to excellent yields. chemistryviews.org |

| Metal-Free Radical Addition | Generates aryl radicals from sources like arylhydrazines under visible light. | Avoids expensive and potentially toxic metal catalysts, broad substrate scope. rsc.org | Proven effective for converting alkenes to ketones. rsc.org |

| Electrochemical Synthesis | Uses electrical current to drive oxidation. | High atom economy, operational simplicity, enhanced safety. mdpi.com | Anodic oxidation of aryl methyl ketones can directly produce α-keto acid esters. mdpi.com |

| Mechanochemistry | Uses grinding or milling to initiate reactions. | Solvent-free or liquid-assisted grinding (LAG) reduces solvent waste; energy efficient. nih.gov | Successfully used for the allylation of carbonyl compounds to form homoallylic alcohols. nih.gov |

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The convergence of automated synthesis and high-throughput screening (HTS) is revolutionizing drug discovery and materials science. nih.govyoutube.com This paradigm is highly applicable to the future study of this compound and its analogues. Automated synthesis platforms, including flow chemistry systems and robotic liquid handlers, can enable the rapid production of a library of derivatives. nih.govbeilstein-journals.org For instance, an automated, one-pot radiosynthesis module has already been developed for ketoacids like 1-[(11)C]acetoacetic acid, demonstrating the feasibility of such approaches for this compound class. nih.gov

Once a chemical library is generated, HTS can be employed to test millions of compounds against a biological target in a short period. youtube.com Given the presence of an iodine atom, a library of compounds based on the this compound scaffold could be screened for activity against iodine-related biological targets, such as the sodium-iodide symporter (NIS). nih.gov HTS assays are not limited to biological targets; they can also be adapted to screen for desired material properties. This integration significantly accelerates the discovery-optimization cycle, allowing scientists to quickly identify structure-activity relationships and pinpoint promising candidates for further development. nih.govyoutube.com

Advanced Materials Science Applications Beyond Medicinal Chemistry

The distinct functional groups within this compound make it a versatile building block for advanced materials. The aryl iodide moiety is a powerful handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the precise installation of new carbon-carbon or carbon-heteroatom bonds. ontosight.ai This reactivity enables the synthesis of complex conjugated polymers or functional small molecules for electronics and photonics. Aryl iodides can also play a dual role as both a reagent and a cocatalyst in certain transformations. ecust.edu.cn

Simultaneously, the valeric acid portion of the molecule can be utilized in polymerization reactions. Valeric acid and its derivatives are known precursors for producing biodegradable polymers such as poly(3-hydroxybutyric-co-3-hydroxyvaleric acid) [P(3HB-co-3HV)], which have applications as bioplastics. researchgate.net The carboxylic acid can be converted into an ester, amide, or other derivatives to create a wide range of monomers. wikipedia.org Lipoic acid, which also contains a carboxylic acid, has been used to create vitrimer-like elastomers with dynamic covalent networks, imparting self-healing and recyclable properties to the material. nih.gov The combination of these functionalities in one molecule could lead to the development of novel polymers with tailored electronic, mechanical, or self-healing properties.

Table 2: Potential Applications in Materials Science

| Functional Group | Associated Chemical Reactions | Potential Material Application | Supporting Research Area |

|---|---|---|---|

| Aryl Iodide | Suzuki, Heck, Sonogashira cross-coupling. ontosight.ai | Synthesis of conjugated polymers, organic light-emitting diodes (OLEDs), functional dyes. | Organic electronics and photonics. |

| Aryl Iodide | Photoinitiation for cationic polymerization. researchgate.net | Development of specialized polymers and coatings initiated by light. | Polymer chemistry and photopolymerization. |

| Valeric Acid (Carboxylic Acid/Ketone) | Polyesterification, Polyamidation. wikipedia.org | Creation of biodegradable polymers (bioplastics), specialty nylons. researchgate.net | Sustainable polymers. |

| Combined Functionality | Polymerization followed by cross-coupling functionalization. | Smart polymers with tunable properties (e.g., electronic, self-healing). nih.gov | Advanced functional materials. |

Elucidation of Broader Biological Activities Through In Vitro Mechanistic Studies

While a compound may be designed for a specific purpose, its structure often possesses the potential for a wider range of biological activities. The elucidation of these broader activities through in vitro mechanistic studies is a significant research opportunity. The presence of a halogenated phenyl group is a common feature in many bioactive compounds. For example, various 3-(halogenated phenyl)-2,5-dihydrofuran-2-ones have demonstrated broad-spectrum antifungal activity against pathogenic yeasts and molds. nih.gov Similarly, isoxazoles derived from halogenated benzaldehydes have been screened for antitubercular and antimicrobial activities. researchgate.net

Therefore, this compound and its derivatives warrant investigation against a diverse panel of biological targets. In vitro assays could explore potential antimicrobial, antifungal, anti-inflammatory, or anticancer effects. researchgate.netnih.gov Mechanistic studies could focus on identifying specific enzyme or receptor interactions. For example, the compound could be tested for inhibitory activity against enzymes like glycogen (B147801) synthase kinase 3 (GSK3), which is implicated in multiple cellular processes and diseases. nih.gov Such screening efforts, particularly when combined with computational methods like molecular docking, can efficiently identify new therapeutic avenues for this chemical scaffold. mdpi.com

Table 3: Potential Biological Activities for In Vitro Investigation

| Potential Activity | Rationale / Basis | Suggested In Vitro Assay |

|---|---|---|

| Antifungal | Related halogenated phenyl compounds show broad-spectrum antimycotic effects. nih.gov | Broth microdilution assays against pathogenic fungi (e.g., Candida, Aspergillus). |

| Antimicrobial | Derivatives of related halogenated aromatic compounds exhibit antitubercular and antibacterial properties. researchgate.net | Minimum Inhibitory Concentration (MIC) assays against various bacterial strains. |

| Enzyme Inhibition | The keto-acid motif can interact with active sites of various enzymes. | Enzyme activity assays (e.g., kinase assays for targets like GSK3). nih.gov |

| NIS Modulation | The aryl iodide structure is a key feature for inhibitors of the sodium-iodide symporter. nih.gov | Radioactive iodide uptake (RAIU) assays in appropriate cell lines. nih.gov |

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-(3-Iodophenyl)-5-oxovaleric acid, and how do reaction conditions influence product purity?

- Methodology : The compound can be synthesized via aldol condensation of 3-iodobenzaldehyde with a diketene derivative, followed by oxidation of the intermediate ketone to the carboxylic acid . Esterification of the acid (e.g., with ethanol) and subsequent hydrolysis is another route, requiring acid catalysts (e.g., H₂SO₄) under reflux . Key factors include solvent choice (polar aprotic solvents enhance reactivity), catalyst loading, and temperature control to minimize side reactions like over-oxidation .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Compare H and C spectra to analogous compounds (e.g., 5-(3-Fluorophenyl)-5-oxovaleric acid) to validate the iodophenyl group’s electronic effects .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z ~306 for C₁₁H₁₁IO₃) .

- FT-IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ketone and carboxylic acid groups .

Q. How should researchers purify this compound to achieve >95% purity?

- Purification Strategy :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences, removing unreacted starting materials .

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:1) for polar impurities .

- Acid-Base Extraction : Isolate the carboxylic acid via pH adjustment (acidic aqueous phase) and solvent partitioning .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis, particularly when iodination steps show low efficiency?

- Experimental Design :

- Catalyst Screening : Test palladium or copper catalysts for Ullmann-type coupling if iodination occurs late in synthesis .

- Solvent Optimization : Use DMF or DMSO to stabilize iodide intermediates and improve electrophilic substitution .

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps (e.g., iodophenyl group incorporation) .

Q. How can contradictions in spectral data (e.g., unexpected H NMR shifts) be resolved during structural validation?

- Data Analysis Approach :

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-(3-Chlorophenyl)-5-oxovaleric acid) to account for electron-withdrawing effects of iodine .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and validate experimental data .

- Decoupling Experiments : Perform NOESY or COSY to distinguish overlapping proton signals caused by steric hindrance near the iodophenyl group .

Q. What strategies are effective for evaluating the biological activity of this compound in enzyme inhibition studies?

- Methodology :

- Enzyme Assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) isoforms, using UV-Vis spectroscopy to track substrate conversion .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with enzyme active sites, leveraging the iodine atom’s van der Waals radius .

- SAR Analysis : Compare activity with halogen-substituted analogs (e.g., 3-fluoro or 3-chloro derivatives) to assess iodine’s role in potency .

Q. How can researchers address stability issues of this compound in aqueous solutions during in vitro studies?

- Experimental Optimization :

- pH Control : Maintain solutions at pH 4–6 to prevent decarboxylation or hydrolysis of the ketone group .

- Lyophilization : Store the compound as a lyophilized powder and reconstitute in DMSO immediately before use .

- Degradation Kinetics : Use HPLC to track degradation products under varying temperatures and pH conditions .

Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies in reported synthetic yields for this compound across studies?

- Critical Analysis :

- Reagent Purity : Verify iodide source quality (e.g., 3-iodobenzaldehyde vs. in situ-generated iodide salts) .

- Byproduct Identification : Use GC-MS or LC-MS to detect side products (e.g., di-iodinated derivatives) that reduce yield .

- Reproducibility Protocol : Adopt standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize variability .

Q. What steps ensure reproducibility in biological activity assays involving this compound?

- Best Practices :

- Positive Controls : Include known inhibitors (e.g., indomethacin for COX assays) to validate assay conditions .

- Triplicate Runs : Perform experiments in triplicate with freshly prepared stock solutions to account for compound degradation .

- Open Data Sharing : Publish raw spectral data and assay protocols in supplementary materials to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.